molecular formula C11H16N2O2 B1653797 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde CAS No. 1955557-99-9

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde

Cat. No.: B1653797
CAS No.: 1955557-99-9
M. Wt: 208.26
InChI Key: AOEVZGBNFRUFMW-GXSJLCMTSA-N
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Description

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a synthetic organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an oxane ring substituted with a pyrazolyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a substitution reaction using a suitable pyrazole derivative.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The pyrazolyl group can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-carboxylic acid.

    Reduction: Formation of (2R,3R)-2-(2-Ethylpyrazol-3-yl)oxane-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    (2R,3R)-2-(2-Phenylpyrazol-3-yl)oxane-3-carbaldehyde: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the specific combination of the ethylpyrazolyl group and the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1955557-99-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.26

IUPAC Name

(2R,3R)-2-(2-ethylpyrazol-3-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,8-9,11H,2-4,7H2,1H3/t9-,11+/m0/s1

InChI Key

AOEVZGBNFRUFMW-GXSJLCMTSA-N

SMILES

CCN1C(=CC=N1)C2C(CCCO2)C=O

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)C=O

Origin of Product

United States

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